

Application of 4-(Diphenylmethyl)piperidine in Developing Dopamine Transporter Ligands

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Compound of Interest

Compound Name: **4-(Diphenylmethyl)piperidine**

Cat. No.: **B042399**

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Abstract

The **4-(diphenylmethyl)piperidine** scaffold is a privileged structure in medicinal chemistry for the development of potent and selective ligands targeting the dopamine transporter (DAT). The DAT is a critical regulator of dopaminergic neurotransmission, and its dysfunction is implicated in various neuropsychiatric disorders, including ADHD, depression, and substance use disorder. This document provides detailed application notes on the structure-activity relationships (SAR) of **4-(diphenylmethyl)piperidine** derivatives and comprehensive protocols for their in vitro evaluation.

Application Notes

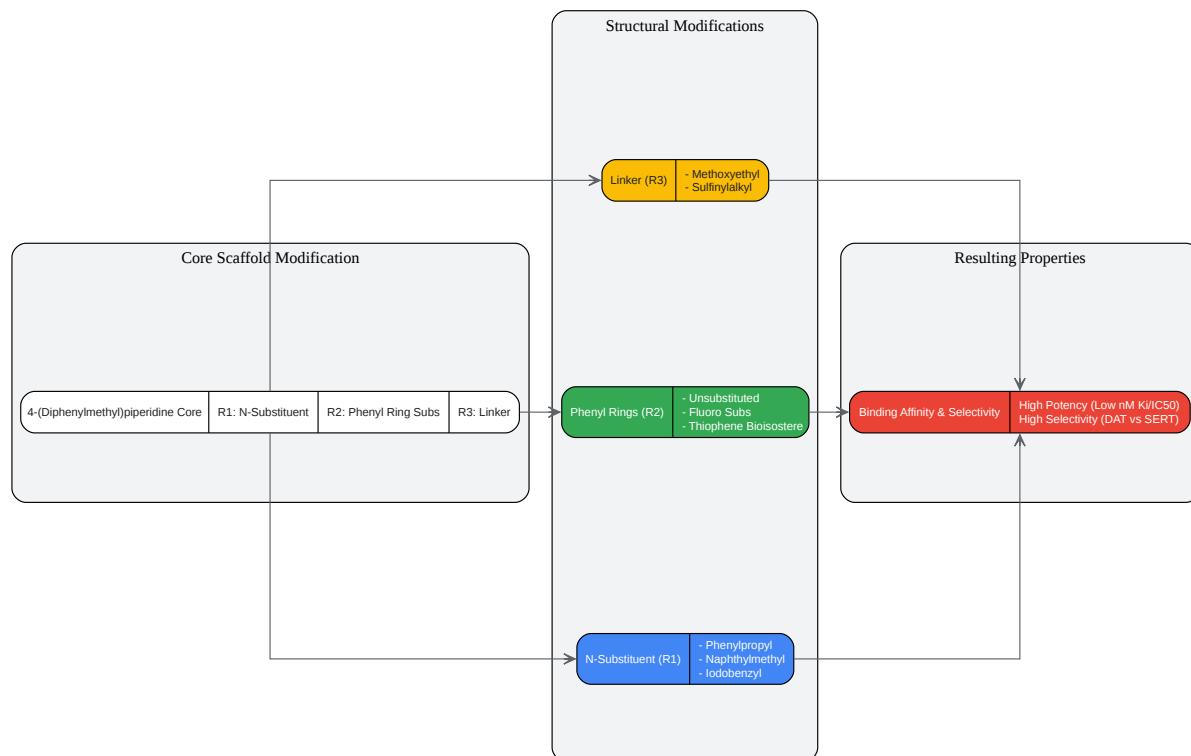
The **4-(diphenylmethyl)piperidine** core structure serves as a versatile foundation for designing DAT inhibitors. Its diphenylmethyl group is crucial for interacting with the transporter's binding pocket, while the piperidine nitrogen allows for a wide range of substitutions to modulate affinity, selectivity, and pharmacokinetic properties.^[1] Molecular modifications of early lead compounds, such as 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine, have led to the discovery of analogs with significantly improved potency and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).^{[2][3]}

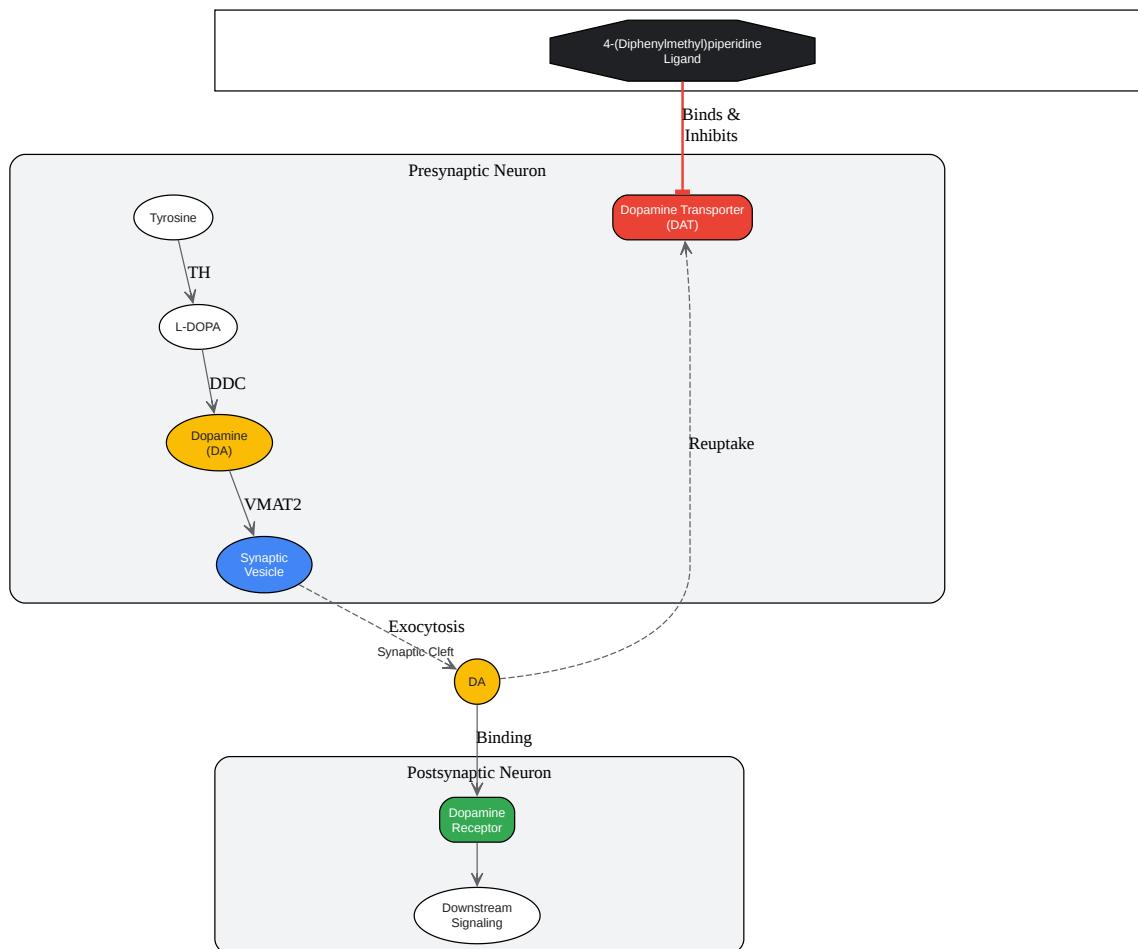
Structure-Activity Relationship (SAR) Insights

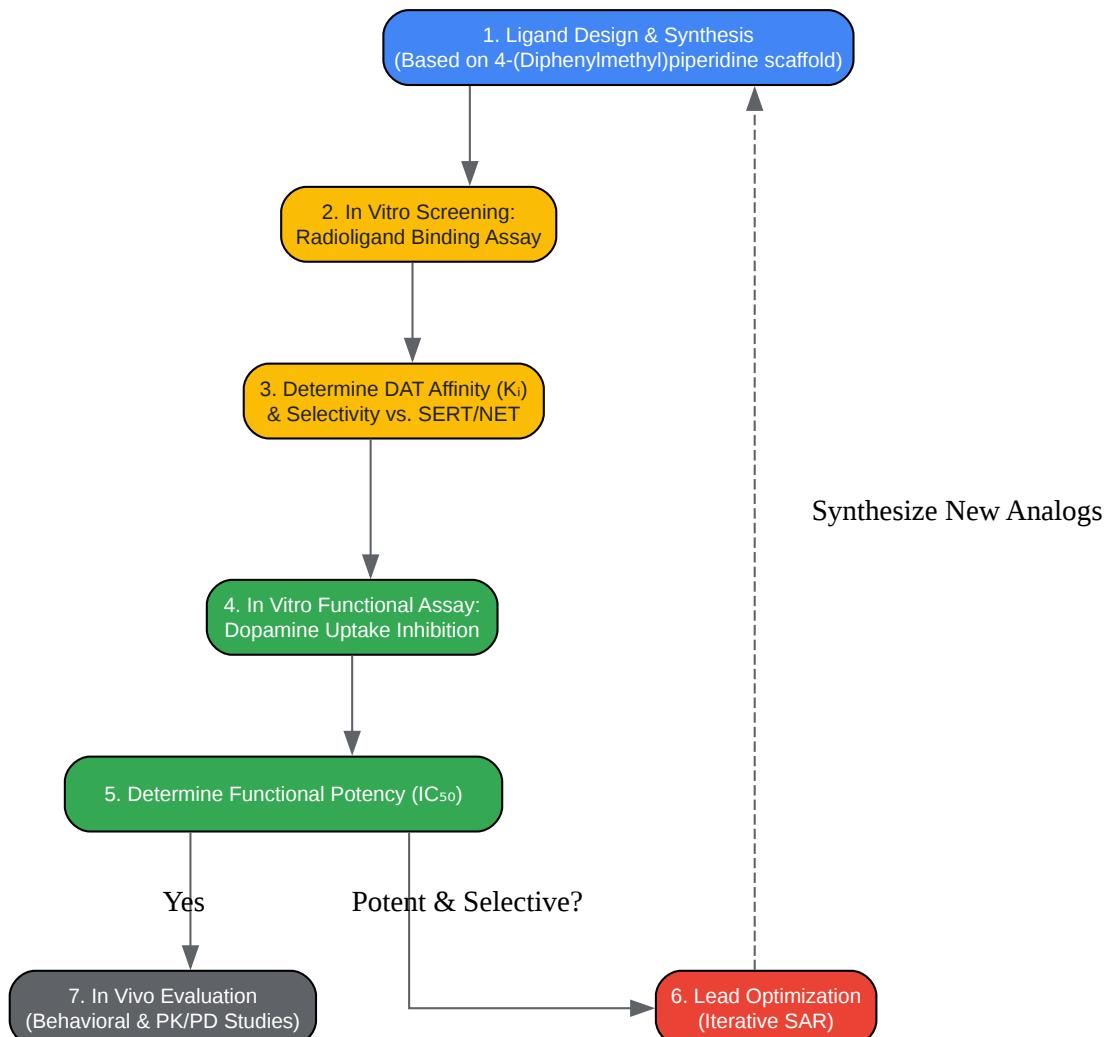
Systematic modifications of the **4-(diphenylmethyl)piperidine** scaffold have yielded key insights into the structural requirements for high-affinity DAT binding:

- Diphenylmethyl Moiety: Substitutions on the phenyl rings of the diphenylmethyl group can fine-tune binding affinity. For instance, introducing fluorine atoms, as seen in 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, can enhance potency.[4]
- Piperidine N-Substituent: The substituent on the piperidine nitrogen plays a critical role in determining both affinity and selectivity. Various alkyl, aryl, and aralkyl groups have been explored, with longer chains or bulky groups often influencing the interaction with DAT.[3][5]
- Linker Region: The nature of the linker connecting the diphenylmethyl group to the piperidine ring also impacts activity. Ether linkages are common in this class of compounds.[2]
- Bioisosteric Replacements: Replacing one of the phenyl rings with a bioisostere, such as a thiophene moiety, has been shown to produce some of the most potent compounds in certain series.[2]

The logical progression of SAR studies often involves synthesizing a library of analogs by modifying specific regions of the lead compound and evaluating their binding affinities to identify optimal substitutions.







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